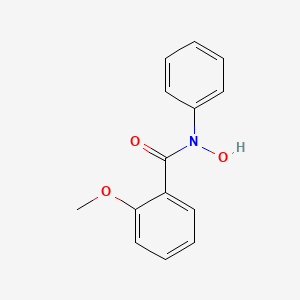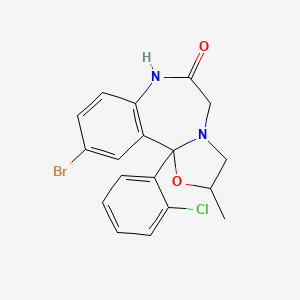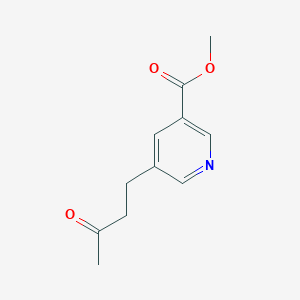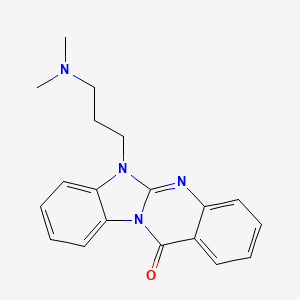
Tert-butyl prop-2-enoate;ethene;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid: is a compound with the molecular formula C12H20O4 and a molecular weight of 228.285 g/mol . This compound is a polymer formed from the combination of tert-butyl prop-2-enoate, ethene, and prop-2-enoic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esterification Reaction: The synthesis of tert-butyl prop-2-enoate involves the esterification of acrylic acid with isobutylene in the presence of a catalyst and a polymerization inhibitor.
Catalytic Synthesis: Another method involves the use of a strong acid cation exchange resin as a catalyst.
Industrial Production Methods
The industrial production of tert-butyl prop-2-enoate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as distillation and purification to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Polymerization: Tert-butyl prop-2-enoate undergoes polymerization reactions to form various polymers with unique properties.
Substitution Reactions: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization Inhibitors: Monomethyl ether hydroquinone is often used as a polymerization inhibitor to prevent unwanted polymerization during the synthesis.
Major Products Formed
Applications De Recherche Scientifique
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl prop-2-enoate; ethene; prop-2-enoic acid involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the double bonds in the acrylic acid and ethene components, which participate in the polymerization reactions. The pathways involved include free radical polymerization and ionic polymerization, depending on the reaction conditions and catalysts used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl methacrylate: Similar to tert-butyl prop-2-enoate, this compound is used in the synthesis of polymers with high transparency and adhesion properties.
Ethyl prop-2-enoate: Another ester of acrylic acid, used in the production of polymers with different mechanical properties.
Uniqueness
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid is unique due to its combination of monomers, which provides a balance of mechanical strength, flexibility, and chemical resistance. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Propriétés
Numéro CAS |
25266-67-5 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
tert-butyl prop-2-enoate;ethene;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C3H4O2.C2H4/c1-5-6(8)9-7(2,3)4;1-2-3(4)5;1-2/h5H,1H2,2-4H3;2H,1H2,(H,4,5);1-2H2 |
Clé InChI |
WCVLVFBLZSKUQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=C.C=C.C=CC(=O)O |
Numéros CAS associés |
25266-67-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
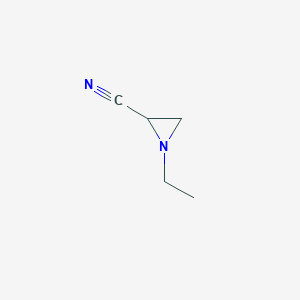

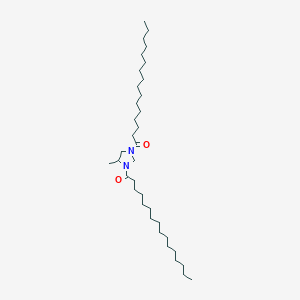
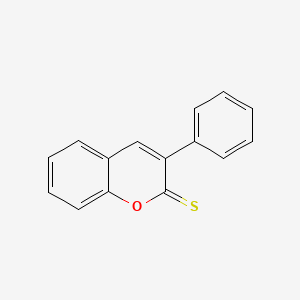
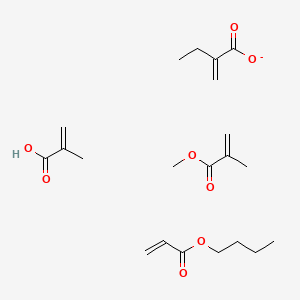
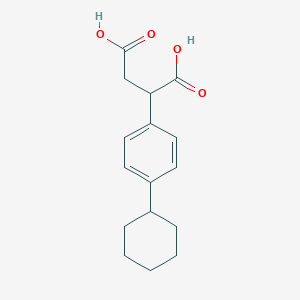
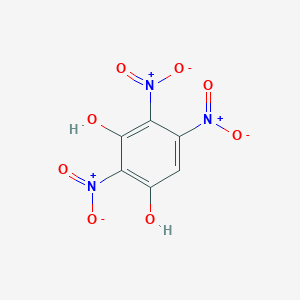
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
